molecular formula C42H45O6P B15484645 4-(2-Phenylethyl)phenol;phosphorous acid CAS No. 10367-77-8

4-(2-Phenylethyl)phenol;phosphorous acid

Cat. No.: B15484645
CAS No.: 10367-77-8
M. Wt: 676.8 g/mol
InChI Key: CNBAOWJPZJQVKS-UHFFFAOYSA-N
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Description

Properties

CAS No.

10367-77-8

Molecular Formula

C42H45O6P

Molecular Weight

676.8 g/mol

IUPAC Name

4-(2-phenylethyl)phenol;phosphorous acid

InChI

InChI=1S/3C14H14O.H3O3P/c3*15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12;1-4(2)3/h3*1-5,8-11,15H,6-7H2;1-3H

InChI Key

CNBAOWJPZJQVKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)O.C1=CC=C(C=C1)CCC2=CC=C(C=C2)O.C1=CC=C(C=C1)CCC2=CC=C(C=C2)O.OP(O)O

Origin of Product

United States

Comparison with Similar Compounds

4-(2-Phenylethyl)phenol

4-(2-Phenylethyl)phenol is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a phenethyl substituent at the para position. It occurs naturally in plants such as Aquilaria malaccensis (agarwood) and Mimosa pudica , and has been synthesized via hydrogenation of trans-4-stilbenol followed by O-alkylation . This compound exhibits diverse biological activities, including antimicrobial properties and acetylcholinesterase inhibition (IC50 values for related compounds range from 11.76 μg/mL) .

Phosphorous Acid

Phosphorous acid (H3PO3) is a phosphorus-containing oxyacid widely used as a reagent in organic synthesis. Derivatives like phenylphosphonic dichloride and diethyl phosphonate esters are critical in synthesizing heterocycles, carbonic anhydrase inhibitors, and chromene derivatives . Its role in facilitating nucleophilic substitutions and esterifications is well-documented, particularly in reactions involving phenols and sulfur reagents .

Structural and Functional Analogues of 4-(2-Phenylethyl)phenol

Phenolic Derivatives
  • 3-(2-Phenylethyl)phenol (3HDB): A positional isomer with the phenethyl group at the meta position. Unlike 4-(2-Phenylethyl)phenol, 3HDB shows reduced antioxidant activity but comparable antimicrobial effects .
  • Lunularin (3-(4-hydroxyphenethyl)phenol): Contains an additional hydroxyl group on the phenethyl moiety, enhancing its solubility and bioactivity in plant defense mechanisms .
  • Dihydropinosylvin (3-hydroxy-5-phenethylphenol): Features a hydroxyl group at the meta position and a phenethyl group, contributing to its antifungal properties .

Table 1: Key Phenolic Analogues and Their Properties

Compound Structure Biological Activity Source/Reference
4-(2-Phenylethyl)phenol para-phenethyl phenol Antimicrobial, AChE inhibition
3-(2-Phenylethyl)phenol meta-phenethyl phenol Moderate antioxidant activity
Lunularin 3-(4-hydroxyphenethyl)phenol Plant defense metabolite

Phosphorous Acid and Its Derivatives

Phosphorus-Containing Compounds
  • Phenylphosphonic Dichloride: Used to synthesize phenylphosphonate esters, which act as enzyme inhibitors (e.g., carbonic anhydrase) with IC50 values in the nanomolar range .
  • Diethyl 4-Formylphenylphosphonate : A phosphonate ester with applications in Suzuki-Miyaura coupling reactions, yielding aldehydes for further functionalization .
  • Phosphorous Oxychloride (POCl3) : A key reagent in synthesizing coumarin derivatives via Friedel-Crafts acylation .
Reactivity and Selectivity

Phosphorous acid derivatives exhibit higher electrophilicity compared to carboxylic acids, enabling efficient nucleophilic substitutions. For example, phenylphosphonic dichloride reacts with phenols to yield sulfonamide inhibitors with >95% purity , whereas phosphorous oxychloride facilitates the formation of 4-hydroxycoumarins in the presence of zinc chloride .

Q & A

Basic: What are the optimal methods for synthesizing 4-(2-Phenylethyl)phenol derivatives using phosphorous acid?

Methodological Answer:
Phosphorous acid (H₃PO₃) is a key reagent in synthesizing organophosphorus compounds. For 4-(2-Phenylethyl)phenol derivatives, the Arbuzov reaction is a common approach. This involves reacting alkyl halides or aryl halides with trialkyl phosphites (or derivatives) under controlled conditions. For example:

  • Step 1 : React 4-(2-Phenylethyl)phenol with phosphorus trichloride (PCl₃) to form an intermediate phosphite ester.
  • Step 2 : Hydrolyze the intermediate with water to yield the phosphonic acid derivative .
    Key Considerations :
  • Use anhydrous solvents (e.g., toluene) to avoid side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) with eluents like ethyl acetate/hexane (7:3) .
    Table 1 : Example Synthesis Conditions for Related Compounds
CompoundYield (%)Solvent SystemReaction TimeReference
Diphenyl (4-acetylphenyl)phosphonate76Ethyl acetate/hexane24h
4,4'-Biphenyldiphosphonic acid56–75Ethanol/ethyl acetate48h

Basic: How can researchers characterize the structure and purity of 4-(2-Phenylethyl)phenol-phosphorous acid derivatives?

Methodological Answer:
A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ethyl/phenylethyl groups (δ 1.2–2.8 ppm).
    • ³¹P-NMR : Detect phosphorus environments (δ 0–30 ppm for phosphonates; δ −5–10 ppm for phosphorous acid derivatives) .
  • Infrared (IR) Spectroscopy : Confirm P=O stretching (~1200 cm⁻¹) and P-O-C bonds (~1050 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅O₃P at m/z 262.08) .
    Data Interpretation Tip : Compare spectral data with structurally similar compounds (e.g., phenylphosphonic acid, C₆H₇O₃P; δ 7.5–8.0 ppm in ¹H-NMR) .

Advanced: How does the tautomeric equilibrium of phosphorous acid influence its reactivity in synthesizing 4-(2-Phenylethyl)phenol derivatives?

Methodological Answer:
Phosphorous acid exists in equilibrium between HPO(OH)₂ (major) and H₂PO(OH) (minor) tautomers (Figure 1). This impacts reactivity:

  • Reductive Capacity : The HPO(OH)₂ tautomer acts as a stronger reducing agent, facilitating deoxygenation reactions in arylphosphonate synthesis .
  • Acidity : The binary acid nature (pKa1 = 1.1) enhances proton donation, critical for esterification with phenolic hydroxyl groups .
    Experimental Design :
  • Use deuterated solvents (e.g., D₂O) to stabilize tautomers for NMR analysis.
  • Optimize pH (pH 2–4) to favor the HPO(OH)₂ tautomer during synthesis .

Advanced: How can researchers resolve contradictions in reported yields for phosphorous acid-mediated reactions?

Methodological Answer:
Yield discrepancies often arise from:

Moisture Sensitivity : Phosphorous acid is hygroscopic; trace water hydrolyzes intermediates. Use Schlenk-line techniques for moisture-sensitive steps .

Reagent Stoichiometry : Excess PCl₃ (1.5–2.0 eq.) improves conversion but risks side reactions (e.g., over-phosphorylation) .

Temperature Control : Exothermic hydrolysis of PCl₃ requires cooling (0–5°C) to prevent decomposition .
Case Study :

  • Diphenyl phosphonate synthesis : Yields dropped from 76% to 50% when reaction temperatures exceeded 25°C .

Advanced: What catalytic applications exist for 4-(2-Phenylethyl)phenol-phosphorous acid complexes in materials science?

Methodological Answer:
These compounds show promise in:

  • Metal-Organic Frameworks (MOFs) : Phosphonic acid groups in MIL-101(Cr)-NH₂ enhance Lewis acidity for catalytic oxidation of pyrazole derivatives .
  • Coordination Chemistry : The biphenyl backbone stabilizes metal complexes (e.g., Cu²⁺, Fe³⁺) for redox catalysis .
    Experimental Protocol :
  • MOF Synthesis : React 4,4'-biphenyldiphosphonic acid with Cr(NO₃)₃ in DMF at 100°C for 24h .
  • Catalytic Testing : Use pyrano[2,3-c]pyrazole synthesis as a model reaction; monitor conversion via GC-MS .

Basic: What are the stability challenges of phosphorous acid in long-term storage?

Methodological Answer:
Phosphorous acid decomposes under heat (>200°C) or prolonged exposure to air:

  • Decomposition Products : Phosphine (PH₃) and phosphoric acid (H₃PO₄), detectable via ³¹P-NMR (δ −18 ppm for PH₃) .
  • Storage Recommendations :
    • Store in airtight containers under nitrogen.
    • Add stabilizers (e.g., BHT) to inhibit oxidation .

Advanced: How do phosphorous acid derivatives interact with biomolecules, and what analytical methods are used?

Methodological Answer:
Phosphonic acid groups bind to metal ions (e.g., Ca²⁺) and enzymes (e.g., phosphatases). Key studies include:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for Ca²⁺ (reported Kd = 10⁻⁴ M for phenylphosphonic acid) .
  • X-ray Crystallography : Resolve coordination geometries in enzyme-inhibitor complexes .
    Research Gap : Limited data on 4-(2-Phenylethyl)phenol derivatives; prioritize structural analogs (e.g., biphenyldiphosphonic acid) .

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